3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-17-5-3-4-6-20(17)21-13-14-23(15-16-26-21)22(24)12-9-18-7-10-19(25-2)11-8-18/h3-8,10-11,21H,9,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKHFOHRVBYAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol. The reaction is usually carried out under acidic conditions to facilitate ring closure.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a methoxy-substituted benzene derivative with an appropriate electrophile.
Formation of the Propanone Moiety: The propanone group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other propan-1-one derivatives and heterocyclic systems. Below is a comparative analysis based on molecular features, physicochemical properties, and research findings:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Variations :
- The target compound’s 1,4-thiazepane ring offers conformational flexibility compared to ME-7’s pyrazole ring, which is rigid and planar. This flexibility may influence binding interactions in biological systems.
- ME-7’s hydrazinyloxy group increases polarity (evidenced by its TLC Rf = 0.23), whereas the target compound’s lipophilic 2-methylphenyl group may enhance membrane permeability.
In contrast, glycosylated dihydrochalcones (e.g., naringin) exhibit high hydrophilicity due to sugar moieties.
Molecular Weight and Applications :
- The target compound’s molecular weight (estimated ~340–360 g/mol) positions it within the "drug-like" range (typically <500 g/mol), whereas glycosylated dihydrochalcones (>500 g/mol) are more suited for food or nutraceutical uses.
Research Findings and Methodological Insights
- Structural Characterization : Crystallographic tools like SHELXL and ORTEP-3 (used for small-molecule refinement) would be critical for resolving the conformational dynamics of the 1,4-thiazepane ring, which is prone to puckering.
Biological Activity
The compound 3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one , also known by its CAS number 73920-60-2, belongs to a class of thiazepane derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.39 g/mol. The structure features a thiazepane ring which is significant for its biological properties. Below is a summary of the chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.39 g/mol |
| CAS Number | 73920-60-2 |
The biological activity of This compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.
- Anti-inflammatory Activity : Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action is likely mediated through modulation of nuclear factor kappa B (NF-kB) signaling pathways.
- Anticancer Properties : The thiazepane scaffold has been linked to anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, potentially through caspase activation and mitochondrial pathway involvement.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells (MCF-7). The compound's effectiveness was attributed to its ability to disrupt cell cycle progression and induce apoptosis.
In Vivo Studies
Animal models have been utilized to evaluate the anti-inflammatory effects of the compound. In a murine model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups, showcasing its therapeutic potential in inflammatory diseases.
Case Studies
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with notable morphological changes indicative of apoptosis.
- Case Study on Inflammatory Models : Another study investigated the efficacy of this compound in a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema at doses ranging from 5 to 20 mg/kg, suggesting significant anti-inflammatory properties.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the 1,4-thiazepane ring followed by functionalization. Key steps include:
- Ring formation : Use of nucleophilic substitution or cyclization reactions with precursors like 2-methylphenylthiols.
- Ketone coupling : Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the propan-1-one moiety.
- Reagent optimization : Oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) are critical for selective transformations .
- Solvent and temperature control : Polar aprotic solvents (DMF, DMSO) at 60–80°C enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product from by-products .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxyphenyl and thiazepane proton environments. Aromatic protons (δ 6.5–8.0 ppm) and thiazepane CH₂ groups (δ 2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms the 7-(2-methylphenyl) substitution on the thiazepane ring .
Advanced: How can computational modeling predict the compound’s reactivity or stability under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron density to predict sites for nucleophilic/electrophilic attacks. For example, the carbonyl group’s electrophilicity can be quantified via Fukui indices .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO) to assess stability under thermal stress .
- ADMET prediction : Tools like SwissADME evaluate metabolic stability and potential toxicity .
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
Methodological Answer:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., thiazepane derivatives) to assign ambiguous peaks .
- X-ray validation : Resolve discrepancies between predicted and observed NMR shifts by confirming the crystal structure .
- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility in the thiazepane ring .
Advanced: How to design experiments for studying biological target interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. fluoro groups) and test against receptor binding assays .
- Molecular docking : Use AutoDock Vina to predict binding affinity with targets like G-protein-coupled receptors .
- In vitro validation : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics .
Basic: What are key considerations for ensuring compound stability during storage?
Methodological Answer:
- Storage conditions : Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis .
- Light sensitivity : Amber vials mitigate photodegradation of the methoxyphenyl group .
- Stability monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water gradients) detects decomposition .
Advanced: How to analyze environmental fate and biodegradation pathways?
Methodological Answer:
- Environmental compartment studies : Use LC-MS/MS to track degradation products in soil/water systems .
- Biodegradation assays : Incubate with microbial consortia and monitor via CO₂ evolution or TOC analysis .
- QSAR modeling : Predict persistence using logP and biodegradation probability scores .
Advanced: How to address discrepancies in bioactivity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability via LC-MS/MS .
- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Experimental design : Split-plot models (as in agricultural studies) account for variability across biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
